
O-Acetylrotigotine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
O-Acetylrotigotine Hydrochloride is a derivative of rotigotine, a non-ergoline dopamine agonist. Rotigotine is primarily used in the treatment of Parkinson’s disease and restless leg syndrome. This compound is a compound that has been synthesized to enhance the pharmacological properties of rotigotine, making it more effective in its therapeutic applications .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of O-Acetylrotigotine Hydrochloride involves the acetylation of rotigotine. The process typically includes the reaction of rotigotine with acetic anhydride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the hydroxyl group on the rotigotine molecule .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-performance liquid chromatography (HPLC) to purify the final product and ensure its quality. The production process also includes rigorous quality control measures to monitor the purity and stability of the compound .
Análisis De Reacciones Químicas
Types of Reactions
O-Acetylrotigotine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation products.
Reduction: It can be reduced under specific conditions to yield reduced forms of the compound.
Substitution: The acetyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound .
Aplicaciones Científicas De Investigación
O-Acetylrotigotine Hydrochloride has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of dopamine agonists and their derivatives.
Biology: The compound is used in research to understand the mechanisms of dopamine receptor activation and signaling pathways.
Medicine: It is investigated for its potential therapeutic effects in treating neurological disorders such as Parkinson’s disease and restless leg syndrome.
Industry: The compound is used in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
O-Acetylrotigotine Hydrochloride exerts its effects by activating dopamine receptors in the brain. It mimics the action of dopamine, a neurotransmitter that plays a crucial role in regulating movement and coordination. The compound binds to dopamine receptors, particularly the D1, D2, and D3 receptors, and activates them, leading to improved dopaminergic signaling. This mechanism helps alleviate the symptoms of Parkinson’s disease and restless leg syndrome .
Comparación Con Compuestos Similares
Similar Compounds
Rotigotine: The parent compound of O-Acetylrotigotine Hydrochloride, used in the treatment of Parkinson’s disease and restless leg syndrome.
Pramipexole: Another dopamine agonist used for similar therapeutic purposes.
Ropinirole: A non-ergoline dopamine agonist used in the treatment of Parkinson’s disease and restless leg syndrome.
Uniqueness
This compound is unique due to its enhanced pharmacological properties compared to rotigotine. The acetylation of rotigotine improves its stability and bioavailability, making it more effective in its therapeutic applications. Additionally, the compound’s ability to undergo various chemical reactions makes it a valuable tool in scientific research .
Propiedades
Número CAS |
1229620-82-9 |
|---|---|
Fórmula molecular |
C21H28ClNO2S |
Peso molecular |
394.0 g/mol |
Nombre IUPAC |
[(6S)-6-[propyl(2-thiophen-2-ylethyl)amino]-5,6,7,8-tetrahydronaphthalen-1-yl] acetate;hydrochloride |
InChI |
InChI=1S/C21H27NO2S.ClH/c1-3-12-22(13-11-19-7-5-14-25-19)18-9-10-20-17(15-18)6-4-8-21(20)24-16(2)23;/h4-8,14,18H,3,9-13,15H2,1-2H3;1H/t18-;/m0./s1 |
Clave InChI |
AVIUYGPHELTUQP-FERBBOLQSA-N |
SMILES isomérico |
CCCN(CCC1=CC=CS1)[C@H]2CCC3=C(C2)C=CC=C3OC(=O)C.Cl |
SMILES canónico |
CCCN(CCC1=CC=CS1)C2CCC3=C(C2)C=CC=C3OC(=O)C.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


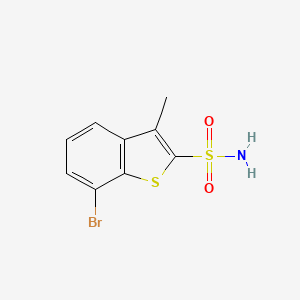
![N-benzyl-3-ethyl-6-[(2-methoxyacetyl)amino]-2-pyridin-3-ylbenzimidazole-4-carboxamide](/img/structure/B13451218.png)
![6-Chloro-8-(difluoromethyl)-2-methylimidazo[1,2-b]pyridazine hydrochloride](/img/structure/B13451221.png)



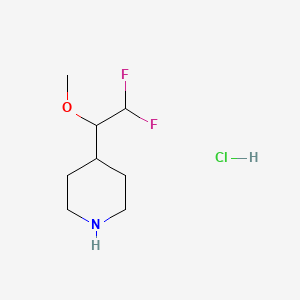
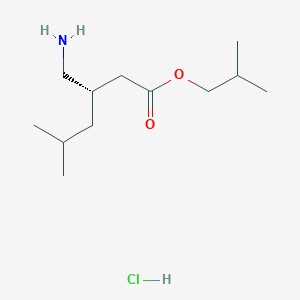
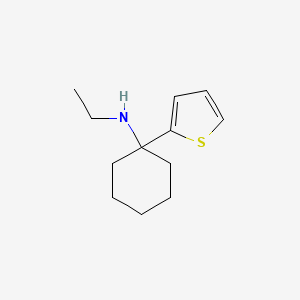
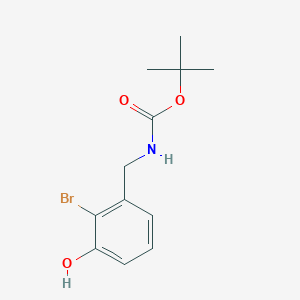
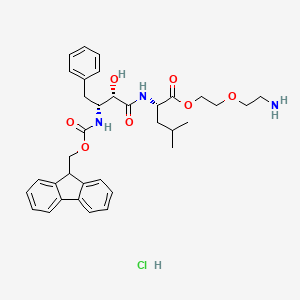
![(3E)-4-[(1R,2R,6S)-1,3,3-Trimethyl-7-oxabicyclo[4.1.0]hept-2-yl]-3-buten-2-one](/img/structure/B13451293.png)


